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Compound of Interest

Compound Name: 4-Cyclohexylphenol

Cat. No.: B7723950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-
Cyclohexylphenol (CAS No. 1131-60-8). Detailed experimental protocols and data

interpretations are presented to support research and development activities involving this

versatile organic building block.

Quantitative Spectral Data
The following tables summarize the key spectral data obtained for 4-Cyclohexylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for 4-Cyclohexylphenol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.10 Doublet 2H Ar-H (ortho to -CH)

~6.75 Doublet 2H Ar-H (ortho to -OH)

~4.80 Singlet (broad) 1H Ar-OH

~2.40 Triplet of triplets 1H
Cyclohexyl-H

(methine, C1')

~1.75 Multiplet 5H Cyclohexyl-H

~1.30 Multiplet 5H Cyclohexyl-H

Note: Data is interpreted from publicly available spectra. Chemical shifts and multiplicities can

vary slightly based on solvent and instrument.

Table 2: ¹³C NMR Spectral Data for 4-Cyclohexylphenol

Chemical Shift (δ) ppm Assignment

~153.5 Ar-C (C-OH)

~141.5 Ar-C (C-Cyclohexyl)

~128.0 Ar-CH (ortho to -CH)

~115.5 Ar-CH (ortho to -OH)

~44.0 Cyclohexyl-CH

~34.5 Cyclohexyl-CH₂

~26.8 Cyclohexyl-CH₂

~26.0 Cyclohexyl-CH₂

Note: Data is interpreted from publicly available spectra and may vary with experimental

conditions.
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 4-Cyclohexylphenol

Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

~3300-3500 Strong, Broad O-H Stretch
Phenolic Hydroxyl (H-

bonded)

~3020 Medium C-H Stretch Aromatic C-H

~2925, 2850 Strong C-H Stretch
Cyclohexyl C-H

(aliphatic)

~1610, 1510 Medium-Strong C=C Stretch Aromatic Ring

~1230 Strong C-O Stretch Phenolic C-O

~830 Strong C-H Bend

p-Disubstituted

Aromatic (out-of-

plane)

Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 4-Cyclohexylphenol

Mass-to-Charge Ratio
(m/z)

Proposed Fragment
Structure

Interpretation

176 [C₁₂H₁₆O]⁺• Molecular Ion (M⁺•)

133 [M - C₃H₇]⁺
Loss of a propyl radical from

the cyclohexyl ring

107 [C₇H₇O]⁺

Benzylic cleavage with

rearrangement

(hydroxytropylium ion)

Experimental Protocols
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The following sections detail the standard methodologies for acquiring the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of 4-Cyclohexylphenol is
as follows:

Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Cyclohexylphenol for

¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a suitable deuterated

solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Ensure the sample height is approximately 4-5 cm.

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into

the magnet.

Spectrometer Setup:

Locking: Lock the field frequency to the deuterium signal of the solvent.

Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, minimizing

peak broadening and distortion.

Tuning and Matching: Tune the NMR probe to the appropriate frequency for the nucleus

being observed (¹H or ¹³C) and match the impedance.

Data Acquisition: Acquire the spectral data using standard pulse sequences. For ¹H NMR, a

sufficient number of scans (typically 8-16) are collected. For ¹³C NMR, a larger number of

scans is required due to the lower natural abundance of the ¹³C isotope.

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID)

signal. Phase the resulting spectrum and calibrate the chemical shift scale using the residual

solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
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A common method for analyzing a solid sample like 4-Cyclohexylphenol is using the

Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR)

spectrometer.

Background Spectrum: Clean the ATR crystal surface (typically diamond or germanium) with

a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for

absorptions from the atmosphere (CO₂, H₂O) and the instrument itself.

Sample Application: Place a small amount of solid 4-Cyclohexylphenol powder directly onto

the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform

contact between the sample and the crystal.

Sample Spectrum Acquisition: Collect the sample spectrum. The infrared beam passes

through the crystal and reflects off the internal surface in contact with the sample, generating

an evanescent wave that penetrates a small distance into the sample.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the mass analysis of volatile and semi-volatile

organic compounds like 4-Cyclohexylphenol, often coupled with Gas Chromatography (GC)

for sample introduction.

Sample Introduction: A dilute solution of 4-Cyclohexylphenol in a volatile organic solvent is

injected into the GC-MS system. The GC column separates the analyte from any impurities.

Ionization: As the purified compound elutes from the GC column, it enters the ion source of

the mass spectrometer, which is under a high vacuum. Here, it is bombarded with a high-

energy electron beam (typically 70 eV). This process ejects an electron from the molecule,

forming a positively charged radical ion known as the molecular ion (M⁺•).
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Fragmentation: The high energy of the molecular ion causes it to be energetically unstable,

leading to its fragmentation into smaller, characteristic charged ions and neutral radicals.

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated by

an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value. The resulting data is plotted as a mass spectrum, showing relative

intensity versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

4-Cyclohexylphenol.
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Workflow for Spectroscopic Analysis of 4-Cyclohexylphenol
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Caption: Workflow for the spectroscopic analysis of 4-Cyclohexylphenol.

To cite this document: BenchChem. [Spectral Analysis of 4-Cyclohexylphenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7723950#spectral-data-of-4-cyclohexylphenol-nmr-ir-
ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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